
H-VAL-ASP-OH
Overview
Description
H-Val-Asp-OH (CAS No. 20556-16-5) is a dipeptide composed of the amino acids L-valine (Val) and L-aspartic acid (Asp) linked via a peptide bond. Structurally, it is represented as this compound, indicating the N-terminal valine and C-terminal aspartic acid. Key characteristics include:
- Molecular formula: C₉H₁₆N₂O₅
- Molecular weight: 232.24 g/mol (calculated from constituent amino acids)
- Physical properties: White to off-white powder with ≥95% purity, soluble in aqueous buffers and polar solvents .
- Storage: Stable at 2–8°C for short-term storage; long-term storage requires -20°C in sealed containers .
This dipeptide is primarily utilized in biochemical research, particularly in peptide synthesis, enzyme-substrate interaction studies, and as a reference compound for structural analysis. Its sequence-specific properties make it relevant for mimicking peptide motifs in larger proteins or for probing amino acid interactions in enzymatic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-VAL-ASP-OH can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions and coupling agents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS, which allows for the efficient and scalable synthesis of peptides. The process can be automated, making it suitable for the production of large quantities of peptides for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions
H-VAL-ASP-OH can undergo various chemical reactions, including:
Oxidation: The oxidation of the amino acid residues can lead to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other oxidized functional groups.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
H-VAL-ASP-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions, functional analysis, and epitope screening.
Medicine: Investigated for its potential therapeutic applications, including as a caspase-3 inhibitor for the treatment of diseases involving apoptosis
Industry: Utilized in the development of peptide-based drugs and other biologically active compounds.
Mechanism of Action
The mechanism of action of H-VAL-ASP-OH involves its interaction with specific molecular targets and pathways. For example, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing it from cleaving its substrates and thereby inhibiting apoptosis . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Overview
H-Val-Asp-OH belongs to a class of small peptides with diverse applications. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Properties of this compound and Analogous Peptides
Key Comparisons
(1) Sequence Isomerism: this compound vs. H-Asp-Val-OH
While both share the same molecular formula, the reversed sequence (Val-Asp vs. Asp-Val) impacts biological activity. For example, H-Asp-Val-OH is associated with receptor-binding studies due to its aspartate-terminal orientation, whereas this compound may favor interactions with valine-recognizing enzymes .
(2) Chain Length and Hydrophilicity: H-Asp-Asp-Asp-OH
The tripeptide H-Asp-Asp-Asp-OH exhibits significantly higher hydrophilicity (LogP = -1.72) compared to this compound, attributed to its three aspartate residues and 11 hydrogen-bond acceptors. This property makes it ideal for studying protein aggregation or ionic interactions in aqueous environments .
(3) Functional Modifications: H-Asp(AMC)-OH
The incorporation of a 7-amino-4-methylcoumarin (AMC) group in H-Asp(AMC)-OH enhances its utility in fluorescence-based assays. Unlike this compound, this derivative is tailored for tracking protease activity or neurotransmitter release in real-time studies .
(4) Complex Peptides: H-Met-Asp-Pro-Val-...
Larger peptides, such as the 9-residue HIV-1 tat fragment (H-Met-Asp-Pro-Val-...), demonstrate how Val and Asp residues contribute to tertiary structure and function. These peptides are critical for studying viral protein interactions but require stringent storage conditions (-15°C) due to their instability .
Research Implications
- This compound serves as a simpler model for understanding dipeptide stability and interactions, whereas H-Asp(AMC)-OH and H-Asp-Asp-Asp-OH are specialized tools for probing biochemical pathways.
- Sequence isomerism (e.g., Val-Asp vs. Asp-Val) highlights the importance of residue order in peptide-receptor specificity .
- Longer peptides (e.g., 9-residue HIV-1 fragment) underscore the role of Asp and Val in mediating protein-protein interactions critical for viral replication .
Biological Activity
H-Val-Asp-OH, also known as Valine-Aspartic acid, is a biologically active peptide with significant implications in various biological processes. This article delves into its biological activity, exploring its antioxidant properties, molecular interactions, and potential therapeutic applications.
- Molecular Formula : C₉H₁₆N₂O₅
- Molecular Weight : 232.234 g/mol
- CAS Number : 20556-16-5
Biological Activity Overview
This compound exhibits a range of biological activities primarily attributed to its structural components. It is recognized for its role in antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Antioxidant Activity
Research indicates that this compound possesses notable antioxidant properties. A study evaluated the antioxidant capacity using several assays: DPPH, DMPD, and ABTS radical scavenging assays. The results showed varying degrees of effectiveness across different concentrations:
Assay Type | IC50 (μg/mL) |
---|---|
DPPH | >300 |
DMPD | 260 ± 3.56 |
ABTS | 250 ± 2.21 |
These findings suggest that while this compound may not be the most potent antioxidant at lower concentrations, it still demonstrates significant radical scavenging ability at higher doses .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with specific proteins. For instance, docking with the 2HCK protein revealed hydrogen bond interactions with amino acid residues such as Arg 136 and Arg 76. The docking scores indicated favorable binding affinity, suggesting potential therapeutic applications in enzyme inhibition .
Case Studies and Research Findings
-
Case Study on Antioxidant Properties :
- In a comparative study involving various synthesized compounds derived from aspartic acid and glutamic acid, this compound was shown to exhibit antioxidant activity comparable to standard antioxidants like ascorbic acid (AA) and gallic acid (GA). Compounds with electron-donating substituents on the phenyl ring exhibited enhanced activity, indicating structure-activity relationships that could guide future modifications of this compound for improved efficacy .
-
Inhibition Studies :
- Another investigation focused on the inhibitory effects of this compound against human cytomegalovirus (HCMV) protease. The compound displayed an IC50 value of approximately 1.8 mM, demonstrating a significant potential in antiviral applications. The study emphasized the importance of specific amino acid sequences in enhancing binding affinity and inhibition potency .
Q & A
Basic Research Questions
Q. How can researchers determine the purity of H-VAL-ASP-OH following synthesis?
- Methodological Answer : Purity assessment typically involves high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at 214 nm. A gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended for peptide separation. Validate results using mass spectrometry (MS) for molecular weight confirmation. For quantitative analysis, integrate peak areas and compare against a calibration curve of known standards. Ensure sample preparation follows protocols specifying buffer composition and concentration to avoid interference .
Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer : Use a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : 1D H NMR (500 MHz) in DO to confirm backbone protons and side-chain resonances. Assign peaks using 2D COSY/TOCSY for connectivity.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify amide I (1650 cm) and amide II (1550 cm) bands to verify peptide bonds.
- Circular Dichroism (CD) : Analyze secondary structure in aqueous solutions (190–250 nm).
Cross-validate data with computational tools like Gaussian for spectral simulations .
Q. What protocols ensure reproducible synthesis of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Follow these steps:
Use Fmoc-protected amino acids on Wang resin.
Activate with HBTU/DIPEA in DMF for coupling (2x 1-hour cycles).
Deprotect with 20% piperidine/DMF (2x 5 minutes).
Cleave with TFA:TIS:water (95:2.5:2.5) for 2 hours.
Lyophilize and purify via preparative HPLC.
Document modifications (e.g., coupling efficiency) and validate with Kaiser tests at each step .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s stability under varying pH conditions?
- Methodological Answer : Adopt a factorial design:
- Variables : pH (3–10), temperature (4°C–37°C), and ionic strength (0–150 mM NaCl).
- Assays : Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Use LC-MS to identify breakdown products.
- Statistical Analysis : Apply ANOVA to determine significant factors (p < 0.05). For conflicting data, perform Grubbs’ test to exclude outliers and repeat experiments in triplicate. Reference literature on peptide degradation mechanisms to contextualize findings .
Q. What strategies optimize the synthesis yield of this compound while minimizing epimerization?
- Methodological Answer : Mitigate epimerization by:
- Low-Temperature Coupling : Perform reactions at 0–4°C.
- Additives : Use 0.1 M HOAt or OxymaPure to suppress racemization.
- Real-Time Monitoring : Employ in-situ FTIR to track Fmoc deprotection.
Compare yields using Design of Experiments (DoE) software (e.g., JMP) to identify optimal conditions. Validate enantiomeric purity via chiral HPLC with a Crownpak CR(+) column .
Q. How can researchers reconcile conflicting NMR and CD data when analyzing this compound’s conformational changes?
- Methodological Answer : Address discrepancies through:
Sample Consistency : Ensure identical buffer conditions (pH, temperature) for both techniques.
Data Normalization : Align NMR chemical shifts with CD spectra using reference datasets (e.g., Protein Data Bank).
Molecular Dynamics (MD) Simulations : Model peptide behavior in silico (e.g., AMBER force field) to bridge experimental observations.
Publish raw data and simulation parameters as supplemental material for transparency .
Q. Data Presentation Guidelines
-
Tables :
Technique Purpose Key Parameters Reference HPLC Purity Column: C18, Flow: 1 mL/min NMR Structure Solvent: DO, Frequency: 500 MHz -
Supplemental Data : Include raw chromatograms, spectral deconvolution files, and simulation scripts in repositories like Zenodo, citing them as "Supplemental Data S1" in the text .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-4(2)7(10)8(14)11-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTCMSPFOITUIJ-FSPLSTOPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314048 | |
Record name | L-Valyl-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valylaspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20556-16-5 | |
Record name | L-Valyl-L-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20556-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Valyl-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valylaspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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